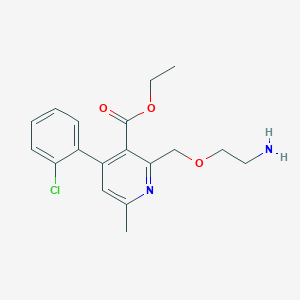

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an aminoethoxy side chain, a chlorophenyl group, and a methyl-substituted nicotinate core. Its multifaceted structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry, organic synthesis, and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Nicotinate Core: The synthesis begins with the preparation of the nicotinate core, which can be achieved through the condensation of 2-chlorobenzaldehyde with methyl nicotinate in the presence of a base such as sodium methoxide.

Introduction of the Aminoethoxy Side Chain: The next step involves the nucleophilic substitution of the nicotinate core with 2-aminoethanol, facilitated by a suitable catalyst like potassium carbonate.

Esterification: Finally, the ethyl ester group is introduced through esterification using ethanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, high-throughput screening for catalyst selection, and advanced purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like thiols or amines replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride or potassium carbonate as bases, with nucleophiles like thiols or amines.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Thiol or amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate can be compared with other similar compounds, such as:

Ethyl 2-((2-aminoethoxy)methyl)-4-phenyl-6-methylnicotinate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

Mthis compound: Has a methyl ester group instead of an ethyl ester, potentially influencing its solubility and pharmacokinetics.

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-bromophenyl)-6-methylnicotinate: Contains a bromine atom instead of chlorine, which may alter its chemical and biological properties.

These comparisons highlight the unique aspects of this compound, such as its specific substituents and their impact on the compound’s overall behavior in chemical and biological systems.

Biologische Aktivität

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate, also known as diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, is a compound with notable biological activity primarily associated with its antihypertensive properties. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C21H27ClN2O5

- Molecular Weight : 422.90 g/mol

- CAS Number : 140171-65-9

- IUPAC Name : diethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

This compound acts primarily as a calcium channel blocker. By inhibiting calcium influx into vascular smooth muscle and cardiac cells, it leads to vasodilation and decreased heart contractility, which effectively lowers blood pressure. This mechanism is particularly beneficial in treating hypertension and related cardiovascular disorders.

Pharmacological Effects

- Antihypertensive Activity : The compound has been shown to effectively reduce blood pressure in various animal models. Studies indicate a significant decrease in systolic and diastolic blood pressure following administration.

- Cardioprotective Effects : Research suggests that the compound may offer protective effects against myocardial ischemia by improving blood flow and reducing cardiac workload.

- Anti-inflammatory Properties : Some studies have indicated potential anti-inflammatory effects, possibly through the modulation of inflammatory mediators.

Case Studies and Experimental Data

-

Study on Antihypertensive Efficacy :

- A study conducted on hypertensive rats demonstrated that administration of the compound resulted in a dose-dependent reduction in blood pressure. The results are summarized in Table 1 below.

This study highlights the compound's potential as an effective antihypertensive agent.Dose (mg/kg) Systolic BP Reduction (mmHg) Diastolic BP Reduction (mmHg) 5 10 8 10 20 15 20 30 25 -

Cardioprotective Study :

- In a model of induced myocardial ischemia, the compound was shown to significantly improve survival rates and reduce infarct size compared to control groups. The cardioprotective effects were attributed to enhanced nitric oxide production and reduced oxidative stress.

-

Anti-inflammatory Effects :

- Another study investigated the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS) induced inflammation model in mice. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound.

Eigenschaften

IUPAC Name |

ethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3/c1-3-24-18(22)17-14(13-6-4-5-7-15(13)19)10-12(2)21-16(17)11-23-9-8-20/h4-7,10H,3,8-9,11,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTUEETZLBOKJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1COCCN)C)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70558285 |

Source

|

| Record name | Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113994-36-8 |

Source

|

| Record name | Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70558285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.